5-phenyl-N-(1,3-thiazol-2-yl)-1,3-oxazole-2-carboxamide
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Overview
Description
5-phenyl-N-(1,3-thiazol-2-yl)-1,3-oxazole-2-carboxamide is a heterocyclic compound that combines the structural features of oxazole and thiazole rings. These types of compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry .
Preparation Methods
The synthesis of 5-phenyl-N-(1,3-thiazol-2-yl)-1,3-oxazole-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of thiazole derivatives with oxazole derivatives under specific reaction conditions . Industrial production methods often employ green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
5-phenyl-N-(1,3-thiazol-2-yl)-1,3-oxazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 5-phenyl-N-(1,3-thiazol-2-yl)-1,3-oxazole-2-carboxamide involves binding to specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes involved in disease progression .
Comparison with Similar Compounds
Similar compounds include:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
These compounds share structural similarities but differ in their specific biological activities and applications .
Properties
IUPAC Name |
5-phenyl-N-(1,3-thiazol-2-yl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-11(16-13-14-6-7-19-13)12-15-8-10(18-12)9-4-2-1-3-5-9/h1-8H,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWANYIPCCHHQRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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